cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid
CAS No.: 1212278-30-2
Cat. No.: VC0172604
Molecular Formula: C21H19NO4
Molecular Weight: 349.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212278-30-2 |
|---|---|
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.386 |
| IUPAC Name | (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C21H19NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-9,11,17-19H,10,12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1 |
| Standard InChI Key | UNMKIEMIGPKQSA-MJGOQNOKSA-N |
| SMILES | C1C=CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Basic Information
cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid is an organic compound characterized by a complex molecular structure. It belongs to the class of cyclopentene carboxylic acid derivatives with protected amino functionality. The compound is primarily used in research settings, particularly in peptide synthesis and medicinal chemistry applications where its structural properties make it a valuable building block.
The compound's identity is defined by several key identifiers that facilitate its recognition and tracking in scientific literature and chemical databases. Its CAS Registry Number is 1212278-30-2, which serves as a unique numerical identifier in chemical substance databases worldwide. The PubChem Compound ID associated with this chemical entity is 39345638, which connects it to a wealth of information in the PubChem database maintained by the National Center for Biotechnology Information.
The IUPAC nomenclature provides the systematic name (1R,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-3-ene-1-carboxylic acid, which precisely describes its structural arrangement and stereochemistry . This nomenclature indicates the presence of specific stereogenic centers with designated (1R,2S) configuration, highlighting the compound's defined three-dimensional arrangement.
Molecular Identifiers and Notations
The chemical structure can be represented through various notations that enable computational processing and structural analysis. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C21H19NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-9,11,17-19H,10,12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1 . This string encodes complete structural information including atom connectivity, stereochemistry, and isotopic information. The corresponding InChIKey, UNMKIEMIGPKQSA-MJGOQNOKSA-N, provides a fixed-length condensed digital representation that serves as a searchable identifier across chemical databases .
The SMILES notation for the compound, C1C=CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, offers another linear string representation of the molecular structure that encodes structural information in a more human-readable format.
Physical and Chemical Properties
cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid possesses distinct physical and chemical properties that influence its behavior in various experimental conditions and applications. Understanding these properties is essential for researchers working with this compound in organic synthesis, peptide chemistry, or medicinal chemistry investigations.
Basic Physical Properties
Synthesis and Applications
cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid has significant applications in multiple research areas, particularly in peptide synthesis and medicinal chemistry. The compound's utility stems from its unique structural features and functional group arrangement.
Applications in Chemical Research
The primary application of cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid appears to be in peptide synthesis, where it serves as a specialized building block. The Fmoc protecting group on the amino function is particularly valuable in solid-phase peptide synthesis, as it can be selectively removed under mild basic conditions without affecting other functional groups.
The compound's cyclopentene structure introduces conformational constraints when incorporated into peptides, which can significantly influence the secondary structure and biological activity of the resulting peptides. Such constrained amino acid derivatives are increasingly important in the development of peptidomimetics and peptide-based drug candidates with enhanced stability and biological activity.
In medicinal chemistry, compounds containing the fluorenyl group often exhibit interesting biological properties, potentially including neuroprotective effects, fluorescence properties useful for imaging applications, or interactions with specific protein targets. These characteristics make cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid a compound of interest for researchers developing novel therapeutic agents or biological probes.
Structural Analysis and Related Compounds
The structural features of cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid provide insights into its chemical behavior and potential applications. Additionally, examining related compounds helps contextualize its role within the broader family of amino acid derivatives and peptide synthesis building blocks.
Detailed Structural Analysis
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The cyclopentene core: This five-membered ring with a double bond provides conformational rigidity compared to saturated analogs. The cis stereochemistry of the substituents on this ring is crucial for the compound's three-dimensional arrangement.
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The carboxylic acid group: Positioned at the 1-position of the cyclopentene ring, this functional group enables the compound to participate in peptide bond formation through its activation and subsequent reaction with amino groups.
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The Fmoc-protected amino group: Located at the 2-position of the cyclopentene ring, this group consists of:
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An amino nitrogen directly attached to the cyclopentene ring
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A carbamate linkage (N-C(=O)-O-)
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The fluorenylmethyl group, which contains the characteristic tricyclic fluorene system with two fused benzene rings
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The fluorene system provides a chromophore that absorbs in the UV region, allowing for easy detection and monitoring during chromatographic purification. This property is particularly valuable in peptide synthesis applications, where monitoring the removal of the Fmoc group is crucial for ensuring reaction completion.
The cis configuration of the substituents means that the carboxylic acid and protected amino groups are oriented on the same face of the cyclopentene ring. This stereochemical arrangement can significantly influence the conformation of peptides in which this compound is incorporated, potentially inducing specific secondary structures such as turns or helices.
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